molecular formula C8H9NO2 B196385 Acetaminophen-d4 CAS No. 64315-36-2

Acetaminophen-d4

Cat. No.: B196385
CAS No.: 64315-36-2
M. Wt: 155.19 g/mol
InChI Key: RZVAJINKPMORJF-QFFDRWTDSA-N
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Description

Acetaminophen-d4 (C₈H₅D₄NO₂) is a deuterated analog of acetaminophen (paracetamol), where four hydrogen atoms are replaced with deuterium. This isotopic labeling increases its molecular weight by 4 Da, enabling distinct detection via mass spectrometry (MS). It is widely used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify acetaminophen and its metabolites in biological and environmental samples .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetaminophen-d4 involves the acetylation of deuterated 4-aminophenol with acetic anhydride. The reaction typically occurs in a solvent such as deuterated dimethyl sulfoxide (DMSO) or deuterated ethanol. The reaction mixture is heated to facilitate the formation of the amide bond, resulting in this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product. The crude product is purified through recrystallization or chromatography techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Acetaminophen-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

Acetaminophen-d4 is employed in various scientific domains:

  • Chemistry : Utilized as an internal standard in mass spectrometry for the quantification of acetaminophen levels.
  • Biology : Important for studies on the metabolism and pharmacokinetics of acetaminophen.
  • Medicine : Used in clinical toxicology to monitor acetaminophen levels in patients.
  • Industry : Applied in quality control and validation of analytical methods for pharmaceutical formulations.

Key Case Studies and Findings

  • Pharmacokinetic Studies :
    • A study by Lu et al. (2018) demonstrated the use of this compound as an internal standard in simultaneous determination of acetaminophen and oxycodone levels in human plasma using LC-MS/MS. This method provided crucial insights into drug metabolism and pharmacokinetic profiling, essential for therapeutic monitoring .
  • Bioanalytical Methods :
    • Research conducted by Cook et al. (2015) showcased the application of this compound in high-performance liquid chromatography coupled with electrospray ionization-tandem mass spectrometry for analyzing complex biological samples. This approach enabled the quantification of both acetaminophen and its metabolites, enhancing understanding of drug metabolism pathways .
  • Metabolic Pathway Analysis :
    • A study by Teffera and Abramson (1994) utilized deuterated acetaminophen to analyze conjugated drug metabolites, shedding light on the metabolic pathways involved in drug interactions .

In clinical settings, this compound serves as a reliable internal standard for monitoring therapeutic levels of acetaminophen, especially in cases of overdose or toxicity. Its use ensures accurate assessments that are critical for patient management.

Mechanism of Action

Acetaminophen-d4, like its non-deuterated counterpart, exerts its effects primarily through the inhibition of cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and inflammation. Additionally, this compound is metabolized in the liver to form N-acetyl-p-benzoquinone imine (NAPQI), which is further detoxified by conjugation with glutathione .

Comparison with Similar Compounds

Sources :

  • Available from suppliers like Toronto Research Chemicals, Cerilliant, and Santa Cruz Biotechnology, with certified purity (≥97% isotopic purity) .

Structural and Functional Comparison

Compound Structure Modifications Primary Use Key References
Acetaminophen-d4 Four deuterium atoms at aromatic positions IS for acetaminophen and metabolites
APAP-SUL-d3 Three deuteriums in sulfate group IS for acetaminophen-sulfate metabolite
Oxycodone-d3 Three deuteriums in oxycodone structure IS for oxycodone quantification
4′-Hydroxy Diclofenac-D4 Four deuteriums in hydroxylated metabolite IS for CYP2C9 activity assays

Key Insights :

  • Deuterated analogs mimic parent compounds' chemical behavior but are distinguishable via MS.
  • Functional roles depend on the target analyte (e.g., APAP-SUL-d3 for sulfate metabolites, oxycodone-d3 for opioid analysis).

Mass Spectrometry Parameters

This compound vs. Acetaminophen:

Parameter This compound Acetaminophen
Precursor Ion (Da) 155.8 152.0
Product Ion (Da) 114.1 110.1
Collision Energy (V) 30 42
Source ESI+ ESI+

Comparison with Other IS :

Compound Precursor → Product Ion (Da) Collision Energy (V)
Oxycodone-d3 319.0 → 244.1 39
4′-Hydroxy Diclofenac-D4 315.8 → 234.0 32

Notes:

  • This compound requires lower collision energy (30 V) than acetaminophen (42 V) due to isotopic stability .
  • Optimized transitions ensure minimal interference with parent compounds.

Analytical Performance

Recovery and Precision :

Compound Mean Recovery (%) Precision (% RSD)
This compound 95.3 9.3
Oxycodone-d3 94.1 2.6
APAP-SUL-d3 ~95* ~5*

*Data inferred from similar IS performance in .

Matrix Effects :

  • This compound: 92.4% ± 1.6 (minimal ion suppression) .
  • Oxycodone-d3: 98.7% ± 1.6 (negligible matrix interference) .

Advantages :

  • High recovery (>90%) across biological matrices (plasma, wastewater).
  • Stable signal intensity in multi-analyte panels (e.g., acetaminophen + oxycodone) .

Biological Activity

Acetaminophen-d4, also known as Paracetamol-d4, is a deuterated analog of acetaminophen where four hydrogen atoms are replaced by deuterium. This modification not only alters its mass but also provides unique advantages in pharmacological and analytical applications. The compound retains the biological activities of standard acetaminophen, primarily functioning as an analgesic and antipyretic agent. This article explores the biological activity of this compound, including its mechanisms of action, metabolic pathways, and implications in research.

This compound exhibits biological activity similar to its non-deuterated counterpart by primarily inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a reduction in the synthesis of prostaglandins, which are key mediators in the processes of pain and fever. The IC50 value for COX-2 inhibition has been reported at approximately 25.8 µM , indicating its potency in modulating inflammatory responses .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound may differ from standard acetaminophen due to the presence of deuterium. Research suggests that deuterated compounds often exhibit altered metabolic pathways, potentially leading to enhanced therapeutic profiles or reduced side effects.

Metabolic Pathways

  • Absorption and Distribution : Following administration, this compound is absorbed through the gastrointestinal tract and distributed systemically.
  • Metabolism : The liver metabolizes this compound through several pathways:
    • Glucuronidation (47-62%)
    • Sulfation (25-36%)
    • Oxidation to N-acetyl-p-benzoquinone-imine (NAPQI) (8-10%), a toxic metabolite that can cause hepatotoxicity if not adequately detoxified by glutathione (GSH) conjugation .
  • Excretion : The metabolites are primarily excreted via urine.

Case Studies and Research Findings

Research utilizing this compound has provided insights into its interactions within biological systems:

  • Liver Injury Studies : A study highlighted that Acetaminophen overdose leads to significant liver injury through oxidative stress and mitochondrial dysfunction. This compound was used to trace metabolic pathways and assess potential protective mechanisms against hepatotoxicity .
  • Gut-Liver Axis Investigations : Another research demonstrated that preconditioning intestinal epithelial cells with this compound mitigated hepatotoxicity in hepatic cells, suggesting a protective role through altered metabolism .

Applications in Analytical Chemistry

This compound serves as an internal standard in various analytical techniques, such as gas chromatography (GC) and liquid chromatography coupled with mass spectrometry (LC-MS). The distinct mass signature provided by deuteration allows for accurate quantification of acetaminophen levels in biological samples, enhancing sensitivity and specificity .

Comparative Analysis

The following table summarizes the key characteristics and comparisons between Acetaminophen and its deuterated form:

FeatureAcetaminophenThis compound
Molecular FormulaC₈H₉NO₂C₈H₅D₄NO₂
Molecular Weight151.16 g/mol170.23 g/mol
Primary ActionAnalgesic, AntipyreticAnalgesic, Antipyretic
COX-2 Inhibition IC50~25.8 µM~25.8 µM
Metabolic PathwaysGlucuronidation, Sulfation, OxidationSimilar pathways with potential differences in kinetics
Analytical UseNot applicableInternal standard for quantification

Q & A

Basic Research Questions

Q. Why is Acetaminophen-D4 commonly used as an internal standard in LC-MS/MS pharmacokinetic studies?

this compound serves as an isotopically labeled internal standard (IS) due to its structural and chemical similarity to non-deuterated acetaminophen, ensuring minimal matrix interference and accurate quantification. The deuterium atoms in this compound create a mass shift detectable via mass spectrometry, enabling differentiation from the analyte while maintaining retention time alignment. This method reduces ion suppression/enhancement effects and improves precision in pharmacokinetic profiling .

Example LC-MS/MS Parameters (From ):

CompoundRetention Time (min)Mass Transition (m/z)Cone Voltage (V)Collision Energy (eV)
Acetaminophen2.08 ± 0.05152.2 → 65/110.32525
This compound2.08 ± 0.05156.2 → 114.22515

Q. How to validate the use of this compound in analytical methods?

Method validation should include:

  • Selectivity: Confirm no interference from biological matrices at the retention times of Acetaminophen and this compound.
  • Linearity: Assess calibration curves across expected concentration ranges (e.g., 1–100 ng/mL).
  • Precision/Accuracy: Perform intra- and inter-day replicates with spiked samples.
  • Stability: Evaluate freeze-thaw, short-term, and long-term stability under storage conditions. Reference guidelines from FDA-approved protocols and peer-reviewed methodologies (e.g., Lu et al., 2018) .

Q. What parameters are critical for chromatographic separation of this compound from endogenous compounds?

Key parameters include:

  • Mobile phase composition: Use methanol/water or acetonitrile/water with 0.1% formic acid to enhance ionization.
  • Column type: C18 reversed-phase columns (e.g., 2.1 × 50 mm, 1.7 µm particle size).
  • Flow rate: 0.3–0.5 mL/min to balance resolution and runtime .

Q. How should deuterated compounds like this compound be handled during sample preparation?

  • Storage: Keep in methanol at −20°C to prevent deuterium exchange.
  • Evaporation: Use nitrogen gas for gentle solvent removal to avoid isotopic degradation.
  • Matrix effects: Spike deuterated IS post-extraction to correct for recovery variations .

Q. What are the key differences in mass spectrometry parameters between Acetaminophen and this compound?

this compound requires adjusted collision energy (e.g., 15 eV vs. 25 eV for non-deuterated) due to its stable isotope’s fragmentation behavior. Optimize transitions (e.g., 156.2 → 114.2 for D4) to avoid overlapping with metabolite ions .

Advanced Research Questions

Q. How can collision energy for this compound be optimized in complex biological matrices?

Perform collision energy ramping (e.g., 10–30 eV) using a reference standard in pooled matrix samples. Use software tools (e.g., Skyline) to compare signal-to-noise ratios and select the energy yielding maximal sensitivity without in-source fragmentation. Validate with incurred sample reanalysis (ISR) .

Q. What isotopic effects arise when using this compound in metabolic inhibition studies?

Deuterium labeling can alter enzyme binding kinetics (e.g., hepatic N-acetyltransferase 2 (NAT2)) due to the kinetic isotope effect (KIE). Conduct parallel experiments with non-deuterated acetaminophen to quantify KIE impacts on IC50 values and metabolic half-lives .

Q. How to design a pharmacokinetic study using this compound for dual analyte quantification?

  • Dosing: Administer non-deuterated acetaminophen to subjects; use this compound as IS in plasma samples.
  • Sampling: Collect time-point aliquots and analyze via LC-MS/MS.
  • Data normalization: Apply IS-corrected peak area ratios to calculate pharmacokinetic parameters (AUC, Cmax, t1/2) .

Q. How to address contradictory data in method validation when using this compound?

  • Root-cause analysis: Investigate matrix lot variability, IS degradation, or instrument drift.
  • Statistical tools: Use Bland-Altman plots or ANOVA to identify systematic biases.
  • Re-optimization: Adjust extraction protocols or IS concentration based on findings .

Q. What strategies evaluate NAT2 inhibition using this compound in vitro?

  • Enzyme assays: Incubate NAT2 with this compound and measure residual activity via HPLC.
  • Competitive binding: Compare inhibition kinetics with non-deuterated acetaminophen using Lineweaver-Burk plots.
  • Molecular docking: Model deuterium’s steric effects on enzyme active sites .

Properties

IUPAC Name

N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVAJINKPMORJF-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480413
Record name Paracetamol-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64315-36-2
Record name Paracetamol-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64315-36-2
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Synthesis routes and methods I

Procedure details

An intimate mixture of hydroquinone (5.5 g), acetamide (3.5 g) and phosphotungstic acid (0.3 g) was placed in a well stoppered stainless steel tube from which air has been displaced with nitrogen. The tube was kept in a temperature controlled oven at 280°-300° C. for 1.5 hrs. The tube was then removed from the oven, cooled, opened, contents extracted with ethyl acetate, crystallized and products analyzed by gas chromatography. Pure standard substances were used for calibration. The products were also analyzed and identified by GC-mass spectroscopy techniques. The conversion of hydroquinone was 95% by wt. and selectivity to N-acetyl para aminophenol was 86%. Pure N-acetyl para aminophenol could be isolated from the products by column chromatography using alumina.
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Synthesis routes and methods II

Procedure details

This example shows the stepwise reduction of p-nitrophenol and acetylation of p-aminophenol to produce the N-acetyl-p-aminophenol according to this invention: 90 grams of p-nitrophenol was added to 243 ml of water containing 1.25 grams charcoal and 0.31 grams catalyst (50% catalyst 50% water) of 5% palladium-on-charcoal. The system was heated to 95°-98° C. and hydrogen pressure of 70 psig. After 1 hour hydrogenation, the batch was cooled to 48° C. (pH 5.8) and 35 grams acetic anhydride was added. The reduction was continued at 95°-98° C. and 70 psig until hydrogen uptake ceased. The batch was cooled to 40° C. (pH 5.0) and 35 grams of acetic anhydride was added with heating to 95° C. The batch was filtered to recover catalyst. The N-acetyl-p-aminophenol was crystallized to yield a white crystalline product. Quality of the APAP was good giving only a slight pink caustic test and the product yield was 81.2 %.
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Synthesis routes and methods III

Procedure details

The following analysis compares a typical APAP product produced by the stepwise/boric acid process of this invention with high purity standards. For this example 30 lbs. of p-nitrophenol was hydrogenated at 63°-67° C. by stepwise acetylation using 10 mole percent boric acid and adding 50% acetic anhydride after completing 60% of the hydrogenation. Product yield was about 85%.
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Synthesis routes and methods IV

Procedure details

A process as set forth in claim 22 wherein acetic anhydride is reacted with the p-aminophenol contained in said purified raffinate to produce N-acetyl-p-aminophenol, and N-acetyl-p-aminophenol is recovered from the acetylation reaction mixture.
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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